3-nitrobenzyl 3-(benzoylamino)benzoate
Description
3-Nitrobenzyl 3-(benzoylamino)benzoate is an ester derivative of benzoic acid, characterized by a benzoylamino substituent at the 3-position of the benzene ring and a 3-nitrobenzyl ester group. This compound is structurally related to other benzoylamino benzoates, but its unique nitro substitution distinguishes its physicochemical and biological properties.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 3-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-20(16-7-2-1-3-8-16)22-18-10-5-9-17(13-18)21(25)28-14-15-6-4-11-19(12-15)23(26)27/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHNUGTNPIJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds :
Isopropyl 3-(benzoylamino)benzoate (): Differs in the ester group (isopropyl vs. 3-nitrobenzyl). The isopropyl group is less polar than the nitrobenzyl moiety, likely increasing lipophilicity and reducing solubility in polar solvents. Molecular weight: 283.327 g/mol (vs. ~342 g/mol for the nitrobenzyl analogue, estimated).
Ethyl 4-(benzoylamino)benzoate (): Substitution at the 4-position (vs. 3-position) alters steric and electronic interactions. Synthesized via hydrolysis of methyl esters, suggesting similar routes could apply to the nitrobenzyl derivative .
Methyl 3-((4-((2-aminophenyl)thio)-3-nitrobenzyl)amino)benzoate (): Shares the 3-nitrobenzyl group but includes a thioether linkage and an aminophenyl substituent. Melting point: 105–107°C (lower than nitrobenzyl benzoates with rigid substituents) .
Physical and Spectral Properties
Melting Points and Stability :
*Hypothetical data inferred from analogues.
- The 3-nitrobenzyl group likely increases melting points compared to non-nitro derivatives due to enhanced dipole interactions. For example, compound 48 (with dichlorophenylthio and nitro groups) exhibits a high melting point (222–224°C) .
NMR Spectral Trends :
Common Methods :
Ester Hydrolysis : Ethyl/methyl esters (e.g., ) are hydrolyzed to carboxylic acids using NaOH/dioxane, suggesting a viable route for synthesizing the nitrobenzyl derivative .
Nucleophilic Substitution : Fluorine in 4-fluoro-3-nitrobenzyl precursors () is displaced by thiols or amines, indicating adaptability for introducing diverse substituents .
Challenges :
- The nitro group may necessitate controlled reaction conditions to avoid reduction or side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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